Potassium (2-fluorophenyl)trifluoroborate
Overview
Description
Potassium (2-fluorophenyl)trifluoroborate, also known as PFPT, is an organofluorine compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in many organic solvents. PFPT is a versatile reagent that is used in a variety of reactions, including Friedel-Crafts acylations and alkylations, alkyne cross-coupling reactions, and aryl halide reductions. It is also useful for the synthesis of fluorinated compounds and for the functionalization of heterocycles.
Scientific Research Applications
Synthesis of Organometallic Compounds : Improved synthesis methods for related trifluoroborate compounds like Potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] have been developed, demonstrating the compound's potential as a valuable reagent in organometallic chemistry (Molander & Hoag, 2003).
Study of Lewis Acidic Nature : Research on triarylborane compounds bearing peripheral o-carborane cages shows enhanced fluoride ion affinity, which indicates the importance of these compounds in studying Lewis acidity (Lee et al., 2011).
Applications in Organic Synthesis : Potassium-bis(trifluoromethyl)amino trifluoroborate, a related compound, was synthesized and characterized, showcasing its potential in organic synthesis (Pawelke, 1988).
Suzuki Cross-Coupling Reactions : The use of potassium alkenyltrifluoroborates in palladium-catalyzed coupling reactions with aryl or alkenyl halides or triflates is significant, offering a new dimension in cross-coupling chemistry (Molander & Rivero, 2002).
Chemical Deprotection Processes : Research has shown efficient processes for deprotecting pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates, contributing to organic synthetic methodologies (Yuen & Hutton, 2005).
Spectroscopic Studies and DFT Calculations : Studies on the potassium 1-fluorobenzoyltrifluoroborate salt using FT-IR, Raman, and UV–Visible spectra, along with DFT calculations, have provided insights into the structural and electronic properties of these compounds (Iramain et al., 2020).
Manufacturing-Scale Synthesis : Development of a manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, highlighting its scalability and industrial application (Pawar et al., 2019).
Mechanism of Action
Target of Action
Potassium (2-fluorophenyl)trifluoroborate, also known as Potassium trifluoro(2-fluorophenyl)borate, is a special class of organoboron reagents . These reagents have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates .
Mode of Action
The compound interacts with its targets through a process known as epoxidation . This process involves the conversion of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds . The downstream effects of this pathway include the formation of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is moisture- and air-stable , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can maintain its efficacy and stability in various environmental conditions.
Safety and Hazards
Potassium (2-fluorophenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a promising area for future research and development in the field of chemistry.
Biochemical Analysis
Biochemical Properties
Potassium (2-fluorophenyl)trifluoroborate is a strong nucleophile and can react with electrophiles without the need for transition-metal catalysts . This makes it a versatile coupling partner in a wide array of C–C bond-forming reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions . It can form bonds with electrophiles, facilitating the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
The stability of this compound is one of its key features. It is known to be moisture- and air-stable, making it easy to handle in laboratory settings
Metabolic Pathways
Organoboron compounds are known to participate in various biochemical reactions, including Suzuki–Miyaura-type reactions .
properties
IUPAC Name |
potassium;trifluoro-(2-fluorophenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCGQXSPWSTQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635645 | |
Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166328-10-5 | |
Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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